Saracatinib
Overview
Description
Mechanism of Action
Target of Action
Saracatinib, also known as AZD0530, is a dual kinase inhibitor developed by AstraZeneca . It primarily targets the Src family kinases (SFKs), specifically Src and Fyn, and the Abelson murine leukemia viral oncogene homolog (Abl) . These kinases play crucial roles in various cellular processes, including cell proliferation, differentiation, migration, and survival .
Mode of Action
This compound acts by inhibiting its primary targets, Src and Fyn kinases . This inhibition disrupts the signaling pathways these kinases are involved in, leading to various cellular changes. For instance, in Alzheimer’s disease, this compound targets and inhibits Fyn kinase, disrupting the molecular pathways leading to the formation of insoluble beta-amyloid plaques .
Biochemical Pathways
The inhibition of Src and Fyn kinases by this compound affects several biochemical pathways. In the context of fibrosis, this compound has been shown to inhibit the formation of fibrosis in lung cells . Additionally, it has been found to inhibit the bone morphogenetic protein (BMP) receptor kinase ALK2, affecting the BMP/TGF-β signaling pathway .
Pharmacokinetics
This compound exhibits a half-life of approximately 40 hours, allowing for daily dosing . It accumulates 4- to 5-fold on once-daily dosing to reach steady-state exposure after 10 to 17 days of dosing . The maximum tolerated dose of this compound has been defined as 175 mg for cancer treatment and 125 mg for Alzheimer’s disease treatment .
Result of Action
The inhibition of Src and Fyn kinases by this compound leads to various molecular and cellular effects. For instance, in Alzheimer’s disease, it disrupts the formation of beta-amyloid plaques, potentially preventing or delaying disease progression . In cancer cells, this compound has been shown to induce apoptosis, inhibit tumor growth and cell invasion, and cause cell cycle arrest .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in preclinical models of pulmonary fibrosis, the antifibrotic efficacy of this compound was tested in vitro in normal human lung fibroblasts and in vivo in murine models . The results suggest that the cellular environment can significantly influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Saracatinib interacts with Src and Abl family kinases . These kinases play a role in tumor invasion and proliferation . Moreover, Src family kinases (SFKs) are highly expressed in the brain and have significant effects on synaptic plasticity .
Cellular Effects
This compound has shown to be effective in reducing tissue scarring, or fibrosis, in cell and animal models of Idiopathic Pulmonary Fibrosis (IPF) . It has also been found to inhibit the growth and migration/invasion of certain gastric cancer cell lines .
Molecular Mechanism
This compound acts as a potent ALK2 kinase inhibitor . In enzymatic and cell-based assays, this compound preferentially inhibited ALK2, compared with other receptors of the BMP/TGF-β signaling pathway .
Temporal Effects in Laboratory Settings
This compound has shown to be stable in solution or in-diet at room temperature for more than 4 weeks . It has also been found to block fibrogenic responses in various preclinical models .
Dosage Effects in Animal Models
In animal models, this compound reduced plaque-based inflammation by about 97%, compared with untreated animals . The same therapy prompted up to an 80% reduction in cells linked to inflammation in plaques and shrunk plaque deposits between 48% and 70%, depending on the dose of the medication .
Metabolic Pathways
It is known that this compound inhibits the activity of Src kinases, many of which participate in cellular signaling associated with fibrosis .
Transport and Distribution
This compound transport is mainly dependent on the human novel organic cation transporter 1 (hOCTN1), which showed the highest apparent affinity for this compound among all other transporters for organic cations .
Subcellular Localization
It is known that this compound inhibits the nuclear translocation of Yes-associated protein (YAP), a downstream effector of FAK .
Preparation Methods
The preparation of Saracatinib involves a multi-step synthetic route. One method includes the condensation reaction of 7-[2-(4-methyl-1-piperazinyl)ethoxy]-5-[(tetrahydro-2H-pyran-4-yl)oxy]-3,4-dihydroquinazoline-4-ketone with 5-chloro-1,3-benzodioxolane aniline under the action of an organic base and a condensing agent . The reaction is carried out under nitrogen protection, followed by purification steps to obtain this compound as an off-white solid . This method is suitable for industrial production due to its mild conditions and high yield .
Chemical Reactions Analysis
Saracatinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the this compound molecule.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic bases and acids . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Saracatinib serves as a model compound for studying kinase inhibitors and their interactions with target proteins.
Biology: It has been used to investigate the role of Src and Bcr-Abl kinases in cellular processes and disease mechanisms.
Medicine: This compound has shown potential in treating cancers, Alzheimer’s disease, pulmonary fibrosis, and other conditions .
Industry: The compound’s ability to inhibit specific kinases makes it valuable for developing targeted therapies and diagnostic tools.
Comparison with Similar Compounds
Saracatinib is unique due to its dual inhibition of Src and Bcr-Abl kinases. Similar compounds include:
Bosutinib: Another dual Src/Abl inhibitor used in cancer treatment.
Dasatinib: A multi-kinase inhibitor targeting Src, Bcr-Abl, and other kinases.
Ponatinib: A potent inhibitor of Bcr-Abl and other kinases, used in treating chronic myeloid leukemia.
Compared to these compounds, this compound has shown distinct efficacy in preclinical models of Alzheimer’s disease and pulmonary fibrosis, highlighting its versatility and potential for repurposing .
Properties
IUPAC Name |
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClN5O5/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKYUETWWIPKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191355 | |
Record name | Saracatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379231-04-6 | |
Record name | Saracatinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379231-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saracatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379231046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saracatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11805 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Saracatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SARACATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KD24QGH76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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